
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine, also known as DMMDA, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA is a potent hallucinogen and has been used in scientific research to study its mechanism of action and its effects on the human body.
作用機序
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine is believed to act primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It has been shown to have a high affinity for this receptor, which is thought to be responsible for its hallucinogenic effects. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine is also believed to have some activity at the dopamine and norepinephrine receptors in the brain.
Biochemical and Physiological Effects:
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been shown to have a potent hallucinogenic effect, similar to other phenethylamines such as mescaline and 2C-B. It has been reported to produce visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
実験室実験の利点と制限
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been used in scientific research to study its effects on the human body and its mechanism of action. Its potent hallucinogenic effect makes it a useful tool for studying the structure-activity relationship of phenethylamines and their effect on serotonin receptors. However, its use in lab experiments is limited due to its psychoactive effects and potential for abuse.
将来の方向性
There are several potential future directions for research on 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine's effects on serotonin receptors make it a promising candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is the development of new psychoactive drugs based on the structure of 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine. By studying the structure-activity relationship of phenethylamines, it may be possible to develop new drugs with improved efficacy and reduced side effects.
合成法
The synthesis of 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine involves several steps, starting with the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced with sodium borohydride to form the amine, which is then reacted with 4-methylpiperidine to form 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine.
科学的研究の応用
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been used in scientific research to study its effects on the human body and its mechanism of action. It has been shown to have a potent hallucinogenic effect, similar to other phenethylamines such as mescaline and 2C-B. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has also been used in studies on the structure-activity relationship of phenethylamines and their effect on serotonin receptors.
特性
分子式 |
C20H32N2O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-13-22(14-8-16)18-9-11-21(12-10-18)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
InChIキー |
BCEAPEFYOMHQGL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
正規SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

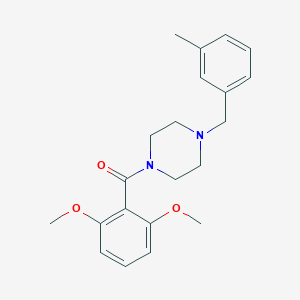

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
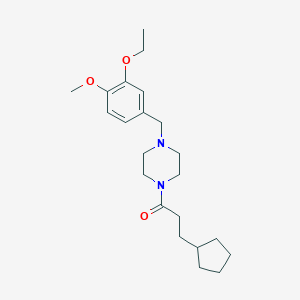
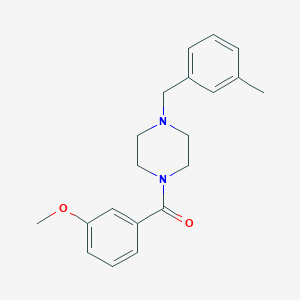

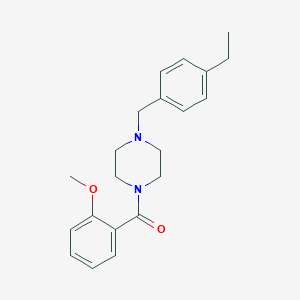
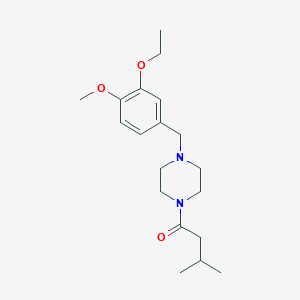


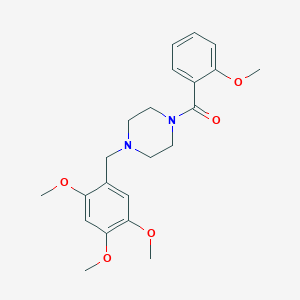
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)